molecular formula C18H19ClN2O2 B5706618 N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenoxyacetamide

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenoxyacetamide

Cat. No.: B5706618
M. Wt: 330.8 g/mol
InChI Key: FJYRHTCRRQULNU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenyl ring, a pyrrolidine ring, and a phenoxyacetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenoxyacetamide typically involves the following steps:

    Formation of 3-chloro-4-pyrrolidin-1-ylphenylamine: This intermediate can be synthesized by reacting 3-chloroaniline with pyrrolidine under suitable conditions.

    Acylation Reaction: The 3-chloro-4-pyrrolidin-1-ylphenylamine is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding phenoxyacetic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-naphthamide
  • N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide

Uniqueness

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-16-12-14(8-9-17(16)21-10-4-5-11-21)20-18(22)13-23-15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRHTCRRQULNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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